Cas no 2092378-29-3 (5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one)

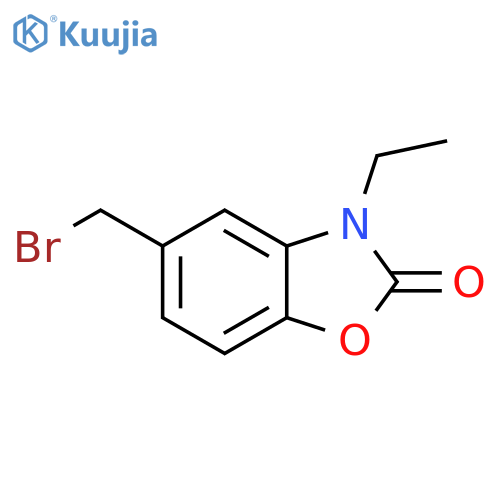

2092378-29-3 structure

商品名:5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one

CAS番号:2092378-29-3

MF:C10H10BrNO2

メガワット:256.095901966095

CID:5254434

5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one 化学的及び物理的性質

名前と識別子

-

- 5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one

-

- インチ: 1S/C10H10BrNO2/c1-2-12-8-5-7(6-11)3-4-9(8)14-10(12)13/h3-5H,2,6H2,1H3

- InChIKey: ATMPJGDFTQKPLX-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C(CBr)C=C2N(CC)C1=O

5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-363946-10.0g |

5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one |

2092378-29-3 | 10.0g |

$3191.0 | 2023-03-02 | ||

| Enamine | EN300-363946-0.1g |

5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one |

2092378-29-3 | 0.1g |

$653.0 | 2023-03-02 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056022-1g |

5-(Bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one |

2092378-29-3 | 95% | 1g |

¥3717.0 | 2023-03-19 | |

| Enamine | EN300-363946-5.0g |

5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one |

2092378-29-3 | 5.0g |

$2152.0 | 2023-03-02 | ||

| Enamine | EN300-363946-2.5g |

5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one |

2092378-29-3 | 2.5g |

$1454.0 | 2023-03-02 | ||

| Enamine | EN300-363946-0.25g |

5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one |

2092378-29-3 | 0.25g |

$683.0 | 2023-03-02 | ||

| Enamine | EN300-363946-1.0g |

5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one |

2092378-29-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-363946-0.5g |

5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one |

2092378-29-3 | 0.5g |

$713.0 | 2023-03-02 | ||

| Enamine | EN300-363946-0.05g |

5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one |

2092378-29-3 | 0.05g |

$624.0 | 2023-03-02 |

5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

2092378-29-3 (5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one) 関連製品

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬